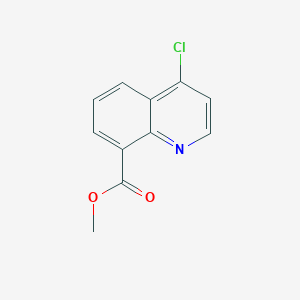

Methyl 4-chloroquinoline-8-carboxylate

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govbohrium.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them crucial in the development of new therapeutic agents. nih.govorientjchem.org Researchers have extensively studied quinoline-based compounds for their potential as anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal agents. nih.govorientjchem.orgfrontiersin.org

The versatility of the quinoline ring allows for functionalization at various positions, enabling the synthesis of diverse derivatives with tailored biological activities. frontiersin.org This structural flexibility is a key reason why numerous quinoline-based drugs are commercially available and many more are in clinical trials. nih.gov The ongoing research into quinoline hybrids, where the quinoline moiety is combined with other biologically active molecules, continues to yield compounds with improved efficacy and novel mechanisms of action. frontiersin.org

Positioning of Methyl 4-chloroquinoline-8-carboxylate within Quinoline Chemistry

Methyl 4-chloroquinoline-8-carboxylate is a specific derivative of the core quinoline structure. Its chemical identity is defined by three key features: the fundamental quinoline bicyclic system, a chloro group at the 4-position, and a methyl carboxylate group at the 8-position.

The presence of a chlorine atom at the 4-position is particularly significant. This position is susceptible to nucleophilic substitution reactions, making the compound a valuable intermediate for synthesizing a wide array of 4-substituted quinoline derivatives. mdpi.com The methyl carboxylate group at the 8-position offers another site for chemical modification, for example, through hydrolysis to the corresponding carboxylic acid or amidation, further expanding its synthetic utility.

Table 1: Chemical Properties of Methyl 4-chloroquinoline-8-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol |

| InChI | InChI=1S/C11H8ClNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3 |

| InChIKey | ZXZRJIYXWZTSJH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC2=C(C=CN=C21)Cl |

Data sourced from PubChem. uni.lu

Research Trajectories and Academic Significance of Methyl 4-chloroquinoline-8-carboxylate

The academic significance of Methyl 4-chloroquinoline-8-carboxylate lies primarily in its role as a versatile building block in organic synthesis and medicinal chemistry. While specific research focusing exclusively on this molecule is not extensively documented in leading journals, its potential can be inferred from studies on analogous structures.

Research on related quinoline derivatives suggests that this compound is a key starting material for creating more complex molecules with potential biological activity. For instance, derivatives of quinoline-4-carboxylic acid have been explored for their antimicrobial properties. researchgate.net The 4-chloro substituent can be displaced by various nucleophiles to introduce different functional groups, which can modulate the pharmacological profile of the resulting compound. This is a common strategy in the development of new antimalarial agents based on the 4-amino-7-chloroquinoline scaffold. mdpi.com

Furthermore, the 8-hydroxyquinoline (B1678124) scaffold, a structure related to the 8-carboxylate, is known to exhibit a wide range of biological effects, including anticancer and antimicrobial activities. nih.gov The methyl carboxylate group at position 8 can be chemically converted to a hydroxyl group or other functionalities, opening pathways to new derivatives with potentially significant therapeutic value. Therefore, the primary research trajectory for Methyl 4-chloroquinoline-8-carboxylate is its application as a pivotal intermediate in the synthesis of novel, biologically active quinoline-based compounds.

Properties

IUPAC Name |

methyl 4-chloroquinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZRJIYXWZTSJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(C=CN=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Chloroquinoline 8 Carboxylate and Analogous Quinoline Carboxylates

Foundational Synthetic Strategies for Quinoline (B57606) Nuclei

The assembly of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several classical name reactions providing versatile entry points to this scaffold. These methods can be tailored to produce quinoline carboxylates by selecting appropriately substituted starting materials.

Classical Quinoline Synthesis Reactions and Their Adaptations

A variety of well-established reactions are employed for the synthesis of the quinoline core. iipseries.org The choice of method often depends on the desired substitution pattern and the availability of precursors. Key strategies include:

Gould–Jacobs Reaction : This reaction builds the quinoline ring by condensing an aniline (B41778) with an alkoxymethylenemalonic ester. researchgate.netwikipedia.org The process involves an initial substitution, followed by a thermal cyclization and subsequent saponification and decarboxylation steps to yield a 4-hydroxyquinoline. researchgate.netwikipedia.org By using an aniline derivative with a substituent destined to become the 8-carboxylate group, this method can be adapted to form the required scaffold. The reaction sequence typically yields a 4-hydroxy-3-carboalkoxyquinoline intermediate. researchgate.net

Friedländer Synthesis : This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgresearchgate.netorganicreactions.org It is a versatile, often acid- or base-catalyzed, cyclodehydration reaction. researchgate.netorganicreactions.org One-pot modifications, such as the in situ reduction of o-nitroarylcarbaldehydes followed by condensation, have enhanced the practicality of this method for creating a range of substituted quinolines. organic-chemistry.org

Pfitzinger Reaction : A notable route to quinoline-4-carboxylic acids, the Pfitzinger reaction condenses isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. mdpi.comwikipedia.orgresearchgate.net The reaction proceeds via the ring-opening of isatin to form an isatinate, which then undergoes an Aldol-like addition and cyclization to yield the quinoline-4-carboxylic acid. mdpi.comwikipedia.org This method is particularly relevant for synthesizing precursors to the target molecule.

Skraup Synthesis : In its classic form, the Skraup synthesis produces quinoline by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. organicreactions.orgwikipedia.org The reaction can be notoriously vigorous but has been modified to improve safety and yield. wikipedia.orgresearchgate.net By starting with a substituted aniline, this method can be used to introduce substituents onto the benzenoid ring of the quinoline system.

Doebner–von Miller Reaction : This reaction is an extension of the Skraup synthesis and is used to prepare 2-substituted quinolines. It involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of an acid catalyst.

Conrad–Limpach Synthesis : This reaction involves the condensation of anilines with β-ketoesters. Depending on the reaction temperature, it can selectively produce either 4-quinolones (at lower temperatures) or 2-quinolones (at higher temperatures).

| Reaction Name | Key Reactants | Primary Product Type | Applicability to Quinoline Carboxylates |

|---|---|---|---|

| Gould–Jacobs | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxyquinoline-3-carboxylates researchgate.net | Directly incorporates an ester group. |

| Friedländer | 2-Aminobenzaldehyde/ketone, Carbonyl with α-methylene | 2- and/or 3-Substituted quinolines wikipedia.org | Requires appropriately substituted reactants to form the carboxylate moiety. |

| Pfitzinger | Isatin, Carbonyl compound, Base | Quinoline-4-carboxylic acids wikipedia.org | Directly forms a carboxylic acid at the C-4 position. wikipedia.org |

| Skraup | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Quinolines (often unsubstituted on pyridine (B92270) ring) wikipedia.org | Adaptable by using a substituted aniline to introduce groups on the benzene (B151609) ring. |

| Doebner–von Miller | Aniline, α,β-Unsaturated carbonyl | 2-Substituted quinolines | Requires functionalized reactants for carboxylate introduction. |

| Conrad–Limpach | Aniline, β-Ketoester | 2- or 4-Quinolones | Can be used to generate quinolone precursors with ester groups. |

Regioselective Introduction of Chloro Substituents at the C-4 Position of the Quinoline Ring

The introduction of a chlorine atom at the C-4 position is a critical transformation in the synthesis of the target compound. This is typically achieved by the chlorination of a precursor 4-quinolinone (also known as quinolin-4-one or 4-hydroxyquinoline). The hydroxyl group at the C-4 position can be readily converted to a chloro group using standard chlorinating agents.

Common reagents for this conversion include:

Phosphorus oxychloride (POCl₃)

Thionyl chloride (SOCl₂)

Vilsmeier-Haack type reagents

These reagents effectively replace the hydroxyl group with a chlorine atom, a key step in activating the C-4 position for further reactions or providing the final desired substituent. This transformation is a well-documented and efficient method for producing 4-chloroquinolines.

Esterification Protocols for Quinoline Carboxylic Acid Derivatives

The final step in many synthetic routes to methyl 4-chloroquinoline-8-carboxylate is the esterification of the corresponding carboxylic acid. This conversion of a carboxylic acid group at the C-8 position to a methyl ester can be accomplished through several standard esterification methods.

Fischer Esterification : This classic method involves reacting the quinoline carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using an excess of methanol or by removing the water formed during the reaction.

Reaction with Thionyl Chloride : An alternative approach involves first converting the carboxylic acid to a more reactive acyl chloride by treating it with thionyl chloride (SOCl₂). chemicalbook.com The resulting quinoline-8-carbonyl chloride is then reacted with methanol to form the methyl ester. This two-step process is often very efficient.

Other Methods : Other reagents, such as diazomethane (B1218177) or methyl iodide in the presence of a base, can also be used for methylation, although these methods may have limitations based on substrate sensitivity and reaction conditions.

Direct Synthesis and Derivatization Routes for Methyl 4-chloroquinoline-8-carboxylate

The specific synthesis of methyl 4-chloroquinoline-8-carboxylate generally involves a multi-step sequence that combines the foundational strategies of ring formation, oxidation, chlorination, and esterification.

Multi-Stage Preparations from Precursors

A logical synthetic pathway often begins with a pre-existing, substituted quinoline, such as 8-methylquinoline (B175542). This precursor already contains the carbon framework required for the C-8 carboxylate group. The synthesis then proceeds through a series of functional group transformations. For example, the synthesis of 7-chloroquinoline-8-carboxylic acids has been achieved through the direct oxidation of the corresponding 7-chloro-8-methylquinoline (B132762) compound. google.com A similar strategy can be envisioned for the 4-chloro analogue.

The general sequence can be outlined as:

Starting Material : 8-Methylquinoline or a related precursor.

Ring Modification : Introduction of the 4-oxo group.

Oxidation : Conversion of the 8-methyl group to an 8-carboxylic acid.

Chlorination : Conversion of the 4-oxo group to a 4-chloro group.

Esterification : Conversion of the 8-carboxylic acid to the methyl ester.

Oxidation and Chlorination Reaction Sequences

The oxidation of the methyl group at the C-8 position is a key step in converting a readily available precursor like 8-methylquinoline into the desired carboxylic acid. Vigorous oxidation conditions are typically required. askfilo.com Chromic acid has been used for the oxidation of 8-ethylquinoline, which yielded quinoline-8-carboxylic acid. acs.org More controlled catalytic aerobic oxidation methods have also been explored for substituted 8-methylquinolines, which can yield the corresponding carboxylic acids, although sometimes as minor products alongside other oxidation products like 8-quinolylmethyl acetates. rsc.org A process for preparing 7-chloroquinoline-8-carboxylic acid involves the direct oxidation of the corresponding 8-methylquinoline compound using nitric acid in the presence of sulfuric acid and a heavy metal catalyst. google.com

Following the oxidation, or at an earlier stage, the introduction of the 4-chloro substituent is performed. As described in section 2.1.2, this is achieved by converting a 4-quinolinone intermediate. Therefore, a common synthetic sequence involves the oxidation of 8-methyl-4-quinolinone to 4-oxo-quinoline-8-carboxylic acid, followed by chlorination with a reagent like phosphorus oxychloride to yield 4-chloroquinoline-8-carboxylic acid. The final esterification step then produces the target molecule, methyl 4-chloroquinoline-8-carboxylate.

| Transformation | Precursor Functional Group | Product Functional Group | Typical Reagents |

|---|---|---|---|

| Oxidation | 8-Methyl (-CH₃) | 8-Carboxylic Acid (-COOH) | KMnO₄, CrO₃, Catalytic O₂ rsc.org, HNO₃/H₂SO₄ google.com |

| Chlorination | 4-Oxo (=O) / 4-Hydroxy (-OH) | 4-Chloro (-Cl) | POCl₃, SOCl₂ |

| Esterification | 8-Carboxylic Acid (-COOH) | 8-Methyl Ester (-COOCH₃) | Methanol/H⁺, SOCl₂ then Methanol chemicalbook.com |

Transformation of Oxo-Quinoline Intermediates to Chloro-Quinoline Esters (e.g., 2-oxoquinoline-8-carboxylate to 2-chloroquinoline-8-carboxylate)

A common and pivotal step in the synthesis of chloroquinolines is the conversion of an oxo-quinoline (quinolinone) precursor into the corresponding chloro-derivative. This transformation is typically achieved through a dehydration-chlorination reaction using specific halogenating agents. The most frequently employed reagents for this purpose are phosphorus oxychloride (POCl₃) and, to a lesser extent, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The general mechanism involves the activation of the carbonyl oxygen of the quinolinone tautomer (e.g., 4-hydroxyquinoline) by the chlorinating agent. For instance, using phosphorus oxychloride, the hydroxyl group attacks the phosphorus atom, leading to the formation of a phosphate (B84403) ester intermediate. This intermediate is a good leaving group. A subsequent nucleophilic attack by a chloride ion at the carbon position (C4) results in the displacement of the phosphate group and the formation of the 4-chloroquinoline (B167314) product. chemicalbook.comgoogle.com

This method is widely applicable for converting 2- and 4-quinolinones into their respective chloro-analogues. For example, the synthesis of 4,7-dichloroquinoline, a key intermediate for the drug chloroquine (B1663885), involves treating 7-chloro-4-hydroxyquinoline (B73993) with phosphorus oxychloride. chemicalbook.com This established reactivity is directly analogous to the hypothetical conversion of a methyl 4-hydroxyquinoline-8-carboxylate intermediate into Methyl 4-chloroquinoline-8-carboxylate. The process effectively replaces the hydroxyl group, which is the tautomeric form of the C4-oxo group, with a chlorine atom.

Modern Catalytic and Green Chemistry Approaches in Quinoline Synthesis

While classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational, they often require harsh conditions, toxic reagents, and produce significant waste. mdpi.comnih.gov Modern organic synthesis has driven the development of more efficient, selective, and environmentally benign protocols for constructing the quinoline scaffold.

Transition Metal-Catalyzed Reactions for Quinoline Scaffold Construction

Transition metal catalysis has revolutionized quinoline synthesis by enabling reactions under milder conditions with greater efficiency and functional group tolerance. researchgate.netias.ac.in Various metals, including palladium (Pd), copper (Cu), iron (Fe), nickel (Ni), cobalt (Co), and silver (Ag), have been employed in diverse catalytic cycles. researchgate.netnih.govmdpi.com

Key strategies include:

C-H Bond Functionalization and Annulation: Catalysts can direct the activation of C-H bonds in anilines or other precursors, followed by cyclization with coupling partners like alkynes or aldehydes to form the quinoline ring. For example, copper-catalyzed aerobic synthesis allows for the reaction of anilines and aldehydes via C-H functionalization, C-C/C-N bond formation, and C-C bond cleavage to yield substituted quinolines. ias.ac.indntb.gov.ua

Oxidative Cyclization: Transition metals can facilitate oxidative annulation reactions where precursors are cyclized with the help of an oxidant (often molecular oxygen), making the process more economical and greener. nih.gov Copper and nickel salts have proven effective in these transformations. nih.gov

Multicomponent Reactions: Catalysts like zinc(II) triflate can mediate three-component reactions of anilines, aldehydes, and alkynes to produce polysubstituted quinolines in a single step, often under solvent-free conditions. nih.gov

| Catalyst System | Reaction Type | Key Advantages |

| Copper (Cu) | Aerobic Oxidative Cyclization | Uses O₂ as a green oxidant; economical. ias.ac.innih.gov |

| Nickel (Ni) | Dehydrogenative Coupling | Inexpensive catalyst; good for sequential reactions. nih.gov |

| Cobalt (Co) | C-H Bond Activation/Cyclization | High functional group tolerance and yields. mdpi.com |

| Silver (Ag) | Multicomponent Reactions | Efficient for one-pot synthesis of diverse quinolines. nih.gov |

| Zinc (Zn) | Multicomponent Coupling | Ligand-free; solvent-free conditions possible. nih.gov |

Metal-Free and Ionic Liquid Mediated Synthetic Protocols

In pursuit of greener chemistry, significant efforts have been directed toward developing quinoline syntheses that avoid transition metals. nih.govresearchgate.netrsc.org These methods often rely on alternative activation strategies.

Iodine-Catalyzed Reactions: Molecular iodine has emerged as an efficient, inexpensive, and low-toxicity catalyst for reactions like the Friedländer annulation. nih.govorganic-chemistry.org It can promote the three-component reaction of methyl ketones, arylamines, and α-ketoesters to afford quinolines with good functional group compatibility. nih.gov

Acid/Base Catalysis: Strong acids remain a staple for classical syntheses, but modern approaches use them more efficiently, sometimes in catalytic amounts or as part of a dual solvent-catalyst system. mdpi.com

Ionic Liquids (ILs): Ionic liquids have been used as both solvents and catalysts in quinoline synthesis. mdpi.comnih.gov Their low vapor pressure, thermal stability, and recyclability make them an environmentally friendly alternative to volatile organic solvents. They have been shown to improve reaction efficiency and yield in variations of the Skraup and Friedländer methods. mdpi.comnih.gov

Microwave-Assisted Synthesis Techniques for Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating. nih.govrsc.org The Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group, is particularly well-suited for microwave irradiation. nih.govresearchgate.net

Using microwave heating, the synthesis of quinolines can be achieved in minutes rather than hours. nih.govnih.gov For instance, reacting 2-aminophenylketones with cyclic ketones in neat acetic acid at 160 °C under microwave irradiation can produce quinolines in as little as 5 minutes in excellent yields. nih.govnih.gov This method avoids the need for the very high temperatures or strong acids often required in traditional Friedländer syntheses. nih.gov The use of Nafion NR50, a reusable solid acid catalyst, in conjunction with microwave irradiation further enhances the green credentials of this approach. mdpi.com

| Method | Conditions | Reaction Time | Yield | Reference |

| Conventional | Acetic acid catalyst in organic solvent, reflux | Several days | Poor | nih.govnih.gov |

| Microwave | Neat acetic acid, 160 °C | 5 minutes | Excellent | nih.govnih.gov |

| Microwave | Nafion NR50 catalyst in ethanol | Not specified | High | mdpi.com |

| Microwave | Catalytic HCl, neat conditions | 1.5 - 12 minutes | Good | researchgate.net |

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly valued in modern chemistry for their efficiency, atom economy, and ability to construct complex molecules from simple starting materials in a single synthetic operation. rsc.orgrsc.org These strategies reduce the need for purification of intermediates, saving time, solvents, and resources. rsc.org

Several MCRs are employed for quinoline synthesis:

Povarov Reaction: This is a Diels-Alder type reaction involving an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.comiipseries.org

Pfitzinger Reaction: This reaction condenses isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. mdpi.comiipseries.org

Friedländer-based MCRs: Modified Friedländer syntheses can be designed as three-component reactions, for example, by reacting 2-bromobenzaldehyde, a 1,3-diketone, and sodium azide (B81097) in a one-pot process. nih.gov

These MCRs allow for significant structural diversity to be incorporated into the final quinoline product in a convergent and efficient manner. rsc.orgrsc.org

Applications of Methyl 4 Chloroquinoline 8 Carboxylate As a Synthetic Intermediate and Molecular Scaffold

Utility in Pharmaceutical Chemistry and Drug Discovery

The quinoline (B57606) core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. nih.gov This framework is integral to drugs with a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and antiparasitic properties. nih.gov

In principle, Methyl 4-chloroquinoline-8-carboxylate could serve as a precursor for various bioactive molecules. The chlorine atom at the 4-position is a leaving group, susceptible to nucleophilic substitution, which would allow for the introduction of diverse functional groups. The methyl ester at the 8-position can be hydrolyzed to the corresponding carboxylic acid, which could then be converted to amides or other derivatives.

While this potential exists, specific examples of bioactive molecules synthesized directly from Methyl 4-chloroquinoline-8-carboxylate are not prominently featured in the current body of scientific literature. Research on related compounds, such as other substituted 4-chloroquinolines, has demonstrated their utility as intermediates in the synthesis of potent inhibitors for various biological targets. For instance, 4-chloroquinolines are key building blocks for accessing a range of new quinolone-3-esters, which have been investigated as inhibitors of the bc1 complex in P. falciparum, the parasite responsible for malaria. researchgate.net

The development of new drug leads often involves the synthesis and screening of libraries of compounds based on a common scaffold. The quinoline framework is a popular choice for such libraries due to its proven track record in drug discovery. nih.gov

Although Methyl 4-chloroquinoline-8-carboxylate is commercially available and possesses functional groups amenable to diversification, its specific use in the generation of compound libraries for drug discovery is not extensively detailed in published research. The general strategy of modifying the quinoline core at various positions has led to the discovery of potent drug candidates. For example, derivatives of 8-hydroxyquinoline (B1678124) have been synthesized and evaluated for a range of biological activities, including anticancer and antimicrobial effects, highlighting the therapeutic potential that can be unlocked through substitution on the quinoline ring. nih.gov

Table 1: Key Functional Groups of Methyl 4-chloroquinoline-8-carboxylate and Their Synthetic Potential

| Functional Group | Position | Potential Reactions | Potential for Bioactive Molecules |

| Chlorine | 4 | Nucleophilic Aromatic Substitution | Introduction of various amine, ether, or thioether linkages to modulate biological activity. |

| Methyl Ester | 8 | Hydrolysis, Amidation | Formation of amides with diverse amines to explore structure-activity relationships. |

Role in Agrochemical Development

The quinoline moiety is also found in some agrochemical agents, leveraging its biological activity to protect crops.

The synthesis of certain pesticides involves heterocyclic intermediates. For instance, the herbicide quinclorac (B55369) contains a 7-chloro-8-methylquinoline (B132762) core. While not identical, the structural similarity suggests that chloro-methyl-quinoline derivatives can be valuable in this sector. google.com A pyrimido[2,1-b]quinazoline derivative synthesized in a multi-step process has shown larvicidal properties against Anopheles arabiensis, a malaria vector. nih.gov

Despite these examples within the broader class of quinolines, there is a lack of specific, published research demonstrating the use of Methyl 4-chloroquinoline-8-carboxylate as a direct intermediate in the synthesis of pesticidal agents.

Contribution to General Organic Synthesis and Materials Science

The reactivity of the quinoline ring system also makes it a useful building block in the construction of more complex molecules and materials.

Heterocyclic compounds are fundamental in organic chemistry, and the synthesis of complex, polycyclic systems often relies on versatile building blocks. The functional groups on Methyl 4-chloroquinoline-8-carboxylate would, in theory, allow it to be incorporated into larger, more intricate molecular architectures. For example, the chlorine atom could participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

However, the scientific literature does not provide extensive examples of Methyl 4-chloroquinoline-8-carboxylate being used as a building block for complex heterocyclic structures. The potential for its use in creating novel molecular frameworks remains an area for future exploration. The synthesis of various quinoline derivatives for applications in materials science, such as for organic light-emitting diodes (OLEDs), has been reported, indicating the utility of the quinoline scaffold in this field. ossila.com

Derivatives as Electron Carriers in Organic Light-Emitting Diodes (OLEDs)

Extensive research into the applications of Methyl 4-chloroquinoline-8-carboxylate has revealed its utility as a versatile synthetic intermediate. However, a comprehensive review of publicly available scientific literature and research databases does not currently provide specific examples or detailed studies of its direct derivatives being utilized as electron carriers in Organic Light-Emitting Diodes (OLEDs).

The quinoline moiety itself, due to its electron-deficient nature, is a well-regarded building block for the synthesis of electron transport materials (ETMs) for OLEDs. Materials incorporating the quinoline scaffold often exhibit good thermal stability and the necessary electronic properties for facilitating electron injection and transport from the cathode to the emissive layer of the OLED device. This is crucial for achieving charge balance and high device efficiency.

While the broader class of quinoline derivatives has been investigated for this purpose, with some compounds showing promising electron mobilities, specific data on derivatives synthesized directly from Methyl 4-chloroquinoline-8-carboxylate for this application are not presently documented in the accessible literature. Therefore, a detailed analysis of their performance, including data on electron mobility, LUMO levels, and device efficiency, cannot be provided at this time. Further research and publication in this specific area would be necessary to elaborate on the potential of Methyl 4-chloroquinoline-8-carboxylate derivatives as electron carriers in OLED technology.

Computational and Theoretical Investigations of Methyl 4 Chloroquinoline 8 Carboxylate

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure and geometric arrangement of atoms, which in turn dictate the molecule's reactivity and interactions.

Electronic Structure Determination and Analysis (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. For Methyl 4-chloroquinoline-8-carboxylate, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. siftdesk.org

This analysis yields critical electronic parameters:

HOMO-LUMO Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. siftdesk.org These orbitals' spatial distribution reveals the likely sites for electrophilic and nucleophilic attacks.

Electron Density and Charge Distribution : Natural Bond Orbital (NBO) analysis can be performed to study charge delocalization and intramolecular interactions. siftdesk.orgnih.gov This method provides a detailed picture of the electron density distribution, highlighting the electronegative and electropositive centers within the molecule.

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the electrostatic potential on the molecule's surface. It identifies regions that are rich or deficient in electrons, which is invaluable for predicting how the molecule will interact with other chemical species, particularly biological macromolecules. siftdesk.org

| Parameter | Description | Significance for Methyl 4-chloroquinoline-8-carboxylate |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron; identifies regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron; identifies regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the molecule's chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| NBO Charges | Atomic charges calculated via Natural Bond Orbital analysis. | Reveals the charge distribution across the molecule, highlighting polar bonds and reactive sites. |

Molecular Geometry Optimization and Conformational Landscapes

Before analyzing electronic properties, the molecule's three-dimensional structure must be determined. Geometry optimization is a computational process that finds the arrangement of atoms corresponding to the lowest energy state (a global minimum) on the potential energy surface. siftdesk.org For a molecule like Methyl 4-chloroquinoline-8-carboxylate, which has a rotatable ester group, a conformational analysis is also necessary. mdpi.com

This involves systematically rotating the flexible bonds (e.g., the C-C and C-O bonds of the carboxylate group) and calculating the energy of each resulting conformer. mdpi.com The results of this analysis produce a conformational landscape, or potential energy surface, which identifies the most stable, low-energy conformers that the molecule is likely to adopt. mdpi.com This optimized geometry is the basis for all subsequent electronic structure and docking calculations. siftdesk.org

Molecular Modeling and Docking Simulations

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

Prediction of Binding Affinity and Interactions with Biological Targets

Given the broad bioactivity of the quinoline (B57606) scaffold, Methyl 4-chloroquinoline-8-carboxylate could be docked against various known targets of similar molecules. Plausible targets include bacterial enzymes like DNA gyrase and topoisomerase IV, viral proteins, or human kinases involved in cancer pathways. nih.govmdpi.com

The docking process involves:

Preparation : Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

Simulation : Placing the optimized ligand structure into the defined active site of the receptor and using a scoring function to evaluate thousands of possible binding poses.

Analysis : The simulation outputs a binding affinity score (often in kcal/mol), which estimates the strength of the interaction. A more negative score typically indicates a stronger, more favorable binding interaction. The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the active site. mdpi.com

| Potential Biological Target | Target Class | Relevance for Chloroquinolines | Predicted Interaction Type |

| DNA Gyrase | Bacterial Topoisomerase | Known target for quinolone antibiotics. nih.gov | Hydrogen bonding, π-π stacking with DNA bases and amino acids. |

| c-Src Tyrosine Kinase | Human Protein Kinase | Target for some anticancer quinoline derivatives. mdpi.com | Hydrogen bonding with key active site residues (e.g., Glu, Asp). mdpi.com |

| N-myristoyltransferase (NMT) | Transferase Enzyme | Identified as a potential target for antileishmanial quinolines. nih.gov | Hydrophobic and hydrogen bond interactions within the binding pocket. |

| GLI1 Transcription Factor | Zinc Finger Protein | Target for 8-hydroxyquinoline (B1678124) derivatives in cancer therapy. nih.gov | Coordination with zinc finger domains, hydrogen bonds. |

Ligand-Macromolecule Recognition Studies

Beyond predicting binding affinity, docking studies provide a detailed understanding of the molecular recognition process. By visualizing the top-ranked docking pose, researchers can identify the key structural features of both the ligand and the macromolecule that govern the binding event. mdpi.com For Methyl 4-chloroquinoline-8-carboxylate, this would involve analyzing how the chlorine atom at the 4-position and the methyl carboxylate group at the 8-position contribute to binding. For example, the nitrogen atom in the quinoline ring could act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine in the target's active site. mdpi.com

In Silico Property Prediction and Virtual Screening

A crucial aspect of modern drug development is the early assessment of a compound's pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools can predict these properties, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities before costly synthesis and testing. researchgate.net

For Methyl 4-chloroquinoline-8-carboxylate, various computational models and web-based platforms like SwissADME or pkCSM can be used to predict a range of ADMET properties. mdpi.com These predictions are based on the molecule's structure and physicochemical properties.

Furthermore, this compound can be used in virtual screening campaigns. In such a study, a large digital library of compounds, which could include Methyl 4-chloroquinoline-8-carboxylate and its virtual derivatives, is computationally docked against a specific biological target. This process rapidly identifies "hit" compounds that have a high predicted binding affinity, prioritizing them for further experimental investigation. nih.gov

| ADMET Property | Description | Predicted Profile for Methyl 4-chloroquinoline-8-carboxylate (Hypothetical) |

| Human Intestinal Absorption (HIA) | The percentage of the compound absorbed through the human gut. | High (e.g., >90%), typical for small aromatic molecules. mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross the BBB and enter the central nervous system. | Likely to be permeable, a common feature of lipophilic quinolines. |

| CYP450 Inhibition | Inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions. | Potential inhibitor of one or more CYP isoforms (e.g., CYP2D6, CYP3A4). |

| hERG Inhibition | Blockade of the hERG potassium channel, a key indicator of cardiotoxicity risk. | Moderate to high risk, a known concern for some quinoline-based drugs. |

| Oral Bioavailability | The fraction of an orally administered dose that reaches systemic circulation. | Predicted to be good, based on common rules like Lipinski's Rule of Five. |

Prediction of Physicochemical Properties (e.g., XLogP3, Topological Polar Surface Area, Molar Refractivity)

Physicochemical properties are fundamental to understanding the behavior of a compound in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). Computational models are frequently used to estimate these properties before a compound is synthesized.

XLogP3: The predicted XLogP value, a measure of lipophilicity, for Methyl 4-chloroquinoline-8-carboxylate is 2.9. This value suggests a moderate level of lipophilicity, which is often a desirable characteristic for drug candidates, as it influences their ability to cross cell membranes.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and is instrumental in predicting the transport properties of drugs. researchgate.netnih.gov Molecules with a TPSA value of less than 140 Ų are generally predicted to have good intestinal absorption and oral bioavailability. researchgate.net While a specific computationally predicted TPSA value for Methyl 4-chloroquinoline-8-carboxylate is not available in the cited sources, analysis of its structure—containing one nitrogen atom and two oxygen atoms—allows for an estimation. It is anticipated that its TPSA would be well within the favorable range for oral bioavailability. For a drug to penetrate the blood-brain barrier, a TPSA of less than 90 Ų is typically required. researchgate.net

Molar Refractivity: This parameter relates to the volume occupied by a molecule and its polarizability. It is another descriptor used in quantitative structure-activity relationship (QSAR) studies to model molecular interactions. A precise predicted value for Methyl 4-chloroquinoline-8-carboxylate was not found in the searched literature.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

|---|---|---|

| XLogP3 | 2.9 | Indicates moderate lipophilicity, influencing membrane permeability. |

| Topological Polar Surface Area (TPSA) | Value not available; estimated to be < 140 Ų | Predicts oral bioavailability and membrane transport characteristics. researchgate.net |

| Molar Refractivity | Value not available | Relates to molecular volume and polarizability, used in QSAR models. |

Virtual Screening Methodologies for Bioactivity Prediction

Virtual screening encompasses a range of computational techniques used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For a novel compound like Methyl 4-chloroquinoline-8-carboxylate, these methods can predict potential biological activities and guide further experimental testing.

One of the primary virtual screening techniques is molecular docking . This method predicts the preferred orientation of a molecule when bound to a target to form a stable complex. For quinoline derivatives, molecular docking simulations have been successfully employed to predict their potential as inhibitors of various enzymes. For instance, studies on similar quinoline carboxylates have used docking to identify potent inhibitors of the Hepatitis B Virus. mdpi.com This methodology could be applied to Methyl 4-chloroquinoline-8-carboxylate by docking it against a panel of known therapeutic targets to generate hypotheses about its mechanism of action.

Another key aspect of computational prediction is the in-silico evaluation of ADME properties . Web-based tools and specialized software can calculate a range of pharmacokinetic parameters, such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. mdpi.com These predictions help in the early-stage assessment of a compound's drug-likeness and can identify potential liabilities before resource-intensive experimental studies are undertaken.

Predicted Collision Cross Section Values

Ion mobility-mass spectrometry is an analytical technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter measured in this technique, representing the effective area of the ion as it travels through a buffer gas. Computational methods can predict the CCS for different ion adducts of a molecule, which aids in its identification in complex mixtures. Predicted CCS values for various adducts of Methyl 4-chloroquinoline-8-carboxylate have been calculated and are presented below.

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 222.03163 | 142.4 |

| [M+Na]⁺ | 244.01357 | 153.1 |

| [M-H]⁻ | 220.01707 | 146.0 |

| [M+NH₄]⁺ | 239.05817 | 161.7 |

| [M+K]⁺ | 259.98751 | 148.9 |

| [M+H-H₂O]⁺ | 204.02161 | 136.4 |

| [M+HCOO]⁻ | 266.02255 | 160.0 |

| [M+CH₃COO]⁻ | 280.03820 | 186.9 |

Data sourced from PubChemLite.

Spectroscopic Data Interpretation Through Computational Methods

Computational methods are invaluable for the interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR), by predicting spectra that can be compared with experimental results to confirm molecular structures.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict the electronic structure of molecules. DFT calculations can be used to optimize the geometry of Methyl 4-chloroquinoline-8-carboxylate and subsequently predict its ¹H and ¹³C NMR chemical shifts. Theoretical studies on various quinoline derivatives have demonstrated that calculated chemical shifts, often using methods like GIAO (Gauge-Including Atomic Orbital) with basis sets such as 6-31++G(d,p), show a strong correlation with experimental values. By comparing the computationally predicted NMR spectrum with the one obtained experimentally, each signal can be confidently assigned to a specific proton or carbon atom in the molecule, which is essential for unambiguous structure elucidation.

Future Research Directions and Translational Opportunities

Exploration of Undiscovered Synthetic Routes and Green Chemistry Advancements

The synthesis of quinoline (B57606) derivatives is a well-established field, yet the pursuit of novel, more efficient, and environmentally benign synthetic methodologies for compounds like Methyl 4-chloroquinoline-8-carboxylate remains a key area of research. Future explorations are anticipated to focus on several key areas:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool in green chemistry, offering significant reductions in reaction times and energy consumption compared to conventional heating methods. mdpi.com The application of microwave irradiation to the synthesis of 4-aminoquinoline (B48711) derivatives has demonstrated the potential for high yields and cleaner reaction profiles. mdpi.com Future work could adapt these principles to the synthesis of Methyl 4-chloroquinoline-8-carboxylate, potentially leading to more sustainable production methods.

Deep Eutectic Solvents (DES): As environmentally benign and non-toxic reaction media, DES present an attractive alternative to traditional volatile organic solvents. rsc.org A catalyst-free approach for the synthesis of (E)-2-styrylquinoline-3-carboxylic acid derivatives using a deep eutectic solvent of 1,3-dimethylurea (B165225) and L-(+)-tartaric acid highlights the potential of these green solvents in quinoline chemistry. rsc.org Investigating the use of DES for the synthesis of Methyl 4-chloroquinoline-8-carboxylate could lead to more eco-friendly synthetic protocols.

Organocatalysis: The use of small organic molecules as catalysts offers a greener alternative to metal-based catalysts. The synthesis of quinoline-4-carboxylic acid derivatives has been successfully achieved using p-toluenesulfonic acid as an efficient organocatalyst under microwave irradiation, demonstrating high yields and short reaction times. researchgate.net This approach avoids the use of hazardous organic solvents and toxic catalysts, aligning with the principles of green chemistry. researchgate.net

| Synthetic Advancement | Potential Benefit for Methyl 4-chloroquinoline-8-carboxylate Synthesis |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, lower energy consumption, potentially higher yields. |

| Deep Eutectic Solvents (DES) | Use of non-toxic, biodegradable, and recyclable solvents, avoiding volatile organic compounds. |

| Organocatalysis | Avoidance of toxic and expensive metal catalysts, milder reaction conditions. |

Identification of Novel Biological Activities and Therapeutic Applications

The quinoline scaffold is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects. orientjchem.org While the specific biological profile of Methyl 4-chloroquinoline-8-carboxylate is not extensively detailed in publicly available literature, its structural motifs suggest several promising avenues for future investigation.

Anticancer Activity: Quinoline derivatives have shown significant potential as anticancer agents by inhibiting cancer cell growth and inducing apoptosis. orientjchem.org The structural similarity to compounds known to inhibit tyrosine kinases or act as DNA intercalating agents suggests that Methyl 4-chloroquinoline-8-carboxylate and its derivatives could be explored for their antiproliferative activities against various cancer cell lines. mdpi.com

Antimicrobial and Antiviral Properties: The quinoline core is central to many antibacterial and antiviral drugs. nih.govnih.gov For instance, certain 4-aminoquinoline derivatives have shown potent inhibition against MRSA. mdpi.com Future research could screen Methyl 4-chloroquinoline-8-carboxylate against a broad spectrum of bacterial and viral pathogens, including drug-resistant strains.

Inhibitors of Dihydroorotate (B8406146) Dehydrogenase (DHODH): 4-Quinoline carboxylic acids have been identified as potent inhibitors of DHODH, an enzyme crucial for pyrimidine (B1678525) biosynthesis and a target for therapies against cancer, parasitic diseases, and autoimmune disorders. nih.gov The carboxylic acid moiety is important for binding to the enzyme, suggesting that derivatives of Methyl 4-chloroquinoline-8-carboxylate could be designed as DHODH inhibitors. nih.gov

| Potential Therapeutic Area | Rationale Based on Quinoline Chemistry |

| Oncology | The quinoline scaffold is a known pharmacophore in anticancer agents. orientjchem.org |

| Infectious Diseases | Many quinoline-based compounds exhibit antibacterial and antiviral properties. nih.govnih.gov |

| Autoimmune Disorders | Quinoline derivatives can inhibit key enzymes like DHODH, which are implicated in autoimmune diseases. nih.gov |

Advanced Computational-Aided Drug Design and Optimization for Specific Targets

Computational methods are integral to modern drug discovery, enabling the rational design and optimization of lead compounds. For Methyl 4-chloroquinoline-8-carboxylate, these in silico approaches can accelerate the identification of promising derivatives and elucidate their mechanisms of action.

Molecular Docking: This technique can predict the binding affinity and orientation of a ligand within the active site of a biological target. Molecular docking studies have been successfully used to identify potential HIV reverse transcriptase inhibitors among quinoline derivatives. nih.gov This approach can be applied to Methyl 4-chloroquinoline-8-carboxylate to screen for potential interactions with various enzymes and receptors, guiding the synthesis of more potent and selective analogs.

In Silico ADME-Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a compound in the early stages of drug discovery is crucial. In silico tools can be used to evaluate the drug-likeness and potential toxicity of Methyl 4-chloroquinoline-8-carboxylate and its derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. mdpi.comthepharmajournal.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. This can be used to predict the activity of novel derivatives and guide the optimization of the lead structure.

| Computational Tool | Application in Drug Discovery for Methyl 4-chloroquinoline-8-carboxylate |

| Molecular Docking | Prediction of binding modes and affinities to specific biological targets. nih.gov |

| ADME-Tox Prediction | Early assessment of pharmacokinetic properties and potential toxicity. mdpi.comthepharmajournal.com |

| QSAR | Guidance for structural modifications to enhance biological activity. |

Interdisciplinary Collaborations for Enhanced Understanding and Application

The multifaceted nature of quinoline chemistry necessitates a collaborative approach to fully realize the potential of compounds like Methyl 4-chloroquinoline-8-carboxylate. Future progress will heavily rely on the synergy between different scientific disciplines.

Chemistry and Biology: Synthetic chemists can design and create novel derivatives, while biologists can evaluate their efficacy and mechanism of action in various disease models. This iterative process of synthesis and testing is fundamental to drug discovery.

Computational Science and Experimental Research: Computational chemists can use modeling and simulation to guide the design of new compounds and predict their properties, which can then be validated through experimental work. This integration can significantly streamline the drug discovery pipeline.

Materials Science and Medicinal Chemistry: Quinoline derivatives have applications beyond medicine, for instance, in the development of smart materials and catalysts. mdpi.com Collaboration between medicinal chemists and material scientists could lead to the discovery of novel applications for Methyl 4-chloroquinoline-8-carboxylate in areas such as diagnostics and drug delivery systems.

The exploration of Methyl 4-chloroquinoline-8-carboxylate and its derivatives is a promising frontier in chemical and pharmaceutical research. By embracing green chemistry principles, systematically investigating novel biological activities, leveraging advanced computational tools, and fostering interdisciplinary collaborations, the scientific community can unlock the full therapeutic and technological potential of this versatile chemical entity.

Q & A

Q. What are the standard synthetic routes for Methyl 4-chloroquinoline-8-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, analogous quinoline derivatives are synthesized using PdCl₂(PPh₃)₂ or Pd(OAc)₂ catalysts in solvents like DMF or ethanol, with bases such as K₂CO₃ . Optimization includes varying catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. protic), and reaction times. A table summarizing conditions from analogous syntheses is provided below:

| Catalyst | Solvent | Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | DMF | K₂CO₃ | 80°C | 65-75 | |

| Pd(OAc)₂/PCy₃ | Toluene | Et₃N | 100°C | 70-80 |

Side reactions (e.g., dehalogenation) are mitigated by controlling stoichiometry and inert atmospheres.

Q. How is Methyl 4-chloroquinoline-8-carboxylate characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using coupling constants and DEPT experiments. For example, the methyl ester group typically appears as a singlet at ~3.9 ppm (¹H) and ~52 ppm (¹³C) .

- IR: Confirm ester C=O stretches at ~1700 cm⁻¹ and quinoline ring vibrations at ~1600 cm⁻¹ .

Q. What are the key structural features of Methyl 4-chloroquinoline-8-carboxylate derived from X-ray crystallography?

Methodological Answer: SCXRD reveals planar quinoline rings with bond lengths consistent with aromaticity (C-C: ~1.39 Å). The chlorinated C4 position shows a shorter C-Cl bond (~1.73 Å vs. typical 1.79 Å), suggesting electronic effects from the carboxylate . Torsion angles between the ester and quinoline ring (e.g., 5–10°) indicate minimal steric hindrance. Data refinement in SHELXL includes anisotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for Methyl 4-chloroquinoline-8-carboxylate?

Methodological Answer:

- Scenario: NMR suggests a single conformer, but crystallography shows disorder.

- Resolution:

Repeat crystallization in different solvents (e.g., ethanol vs. DCM) to isolate polymorphs .

Use variable-temperature NMR to detect dynamic processes (e.g., ester rotation) .

Validate purity via HPLC-MS to rule out impurities mimicking spectral signals .

- Case Study: A 2024 study resolved similar discrepancies by correlating DFT-calculated NMR shifts with experimental data .

Q. What computational methods are used to predict the electronic properties of Methyl 4-chloroquinoline-8-carboxylate?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps (e.g., ~4.2 eV for the parent quinoline) .

- Molecular Electrostatic Potential (MEP): Maps highlight electrophilic regions (e.g., Cl atom) for reactivity studies .

- Docking Studies: Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. How does Methyl 4-chloroquinoline-8-carboxylate participate in multicomponent reactions (MCRs)?

Methodological Answer: The compound acts as a carboxylate synthon in Ugi or Passerini reactions. For example:

- Ugi Reaction: React with amines, aldehydes, and isocyanides in methanol at 50°C to form peptidomimetics. Yields improve with Lewis acids like ZnCl₂ .

- Mechanistic Insight: The ester group stabilizes intermediates via resonance, confirmed by trapping experiments .

Q. What strategies optimize the purity of Methyl 4-chloroquinoline-8-carboxylate for pharmacological assays?

Methodological Answer:

- Chromatography: Use silica gel column chromatography (hexane:EtOAc = 3:1) followed by recrystallization from ethanol .

- Analytical Validation:

- HPLC: ≥98% purity with a C18 column (ACN:H₂O = 70:30, 1.0 mL/min) .

- Elemental Analysis: Match calculated vs. observed C, H, N values (±0.3%) .

Q. How is Methyl 4-chloroquinoline-8-carboxylate applied in structure-activity relationship (SAR) studies for drug design?

Methodological Answer:

- SAR Workflow:

Synthesize analogs (e.g., replacing Cl with Br or modifying the ester group) .

Test antimicrobial activity via MIC assays against E. coli and S. aureus .

Correlate substituent electronegativity with bioactivity using Hammett plots .

- Key Finding: Chlorine at C4 enhances membrane permeability by increasing logP values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.